molecular formula C12H15NO4 B8393059 5-Hydroxy-8-(2-methoxyethoxy)-3,4-dihydrocarbostyril

5-Hydroxy-8-(2-methoxyethoxy)-3,4-dihydrocarbostyril

Cat. No.: B8393059
M. Wt: 237.25 g/mol
InChI Key: QRXBEYORZJAXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-8-(2-methoxyethoxy)-3,4-dihydrocarbostyril is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

5-hydroxy-8-(2-methoxyethoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H15NO4/c1-16-6-7-17-10-4-3-9(14)8-2-5-11(15)13-12(8)10/h3-4,14H,2,5-7H2,1H3,(H,13,15)

InChI Key

QRXBEYORZJAXKA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C2C(=C(C=C1)O)CCC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.6 g of 5,8-dihydroxy-3,4-dihydrocarbostyril and 19.9 g of potassium carbonate were added to a mixture comprising 480 ml of acetone and 120 ml of water, and the resulting mixture was stirred while refluxing for 30 minutes. 76 g of 2-methoxyethyl bromide was then added thereto followed by stirring while refluxing for 8 hours. The solvent was evaporated, and water was added to the residue. The mixture was extracted with diethyl ether. The aqueous layer was rendered acidic with hydrochloric acid and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and the chloroform evaporated to obtain 15 g of 5-hydroxy-8-(2-methoxyethoxy)-3,4-dihydrocarbostyril as a black oily substance.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two

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